(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid
Overview
Description
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest due to its applications in the synthesis of various pharmaceuticals and biologically active molecules.
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is widely used in synthetic organic chemistry as a protecting group . It’s introduced into a molecule to protect a functional group from unwanted reactions, allowing for chemoselectivity in subsequent reactions .
Mode of Action
The Boc group in the compound acts as a protecting group. It shields functional groups in the molecule during chemical reactions, preventing them from reacting and allowing other parts of the molecule to react selectively . Once the desired reactions are complete, the Boc group can be removed, revealing the original functional group .
Biochemical Pathways
The use of boc groups is prevalent in the synthesis of complex organic compounds, suggesting that they may play a role in various biochemical pathways .
Pharmacokinetics
The properties of the boc group suggest that it could influence the compound’s bioavailability by protecting sensitive functional groups during absorption and distribution, then being removed during metabolism to allow the functional group to exert its effects .
Result of Action
The primary result of the action of this compound is the protection of sensitive functional groups during chemical reactions, allowing for selective reactivity elsewhere in the molecule . This can enable the synthesis of complex organic compounds with a high degree of control and precision .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Protection of the Amine Group: The amine group of the piperidine derivative is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Oxidation: The protected piperidine derivative is then subjected to oxidation to introduce the ketone functionality at the 5-position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position. This can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of drugs targeting neurological disorders and other diseases.
Industry: Applied in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid: Similar structure but with the ketone group at the 4-position.
(S)-1-(tert-Butoxycarbonyl)-6-oxopiperidine-2-carboxylic acid: Similar structure but with the ketone group at the 6-position.
(S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid is unique due to the specific positioning of the ketone group at the 5-position, which imparts distinct reactivity and properties compared to its analogs. This unique structure makes it valuable in the synthesis of specific pharmaceuticals and biologically active molecules.
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZAJLUNOQXFW-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC[C@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718895 | |
Record name | (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915976-41-9 | |
Record name | 1-(1,1-Dimethylethyl) (2S)-5-oxo-1,2-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915976-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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